molecular formula C8H12ClN3S B2953464 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride CAS No. 2379993-68-5

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride

Cat. No. B2953464
M. Wt: 217.72
InChI Key: WXERMZRBRNFOKP-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride, commonly known as DPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPT is a thiadiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of DPT is not yet fully understood. However, it has been suggested that DPT may act by modulating the activity of certain neurotransmitters, including serotonin and dopamine. Additionally, DPT has been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

DPT has been shown to exhibit a variety of biochemical and physiological effects. For example, DPT has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. Additionally, DPT has been shown to exhibit antioxidant activity and to reduce oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using DPT in lab experiments is its relatively low cost and easy availability. Additionally, DPT has been shown to exhibit a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using DPT is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on DPT. For example, further studies could be conducted to better understand the mechanism of action of DPT and how it modulates neurotransmitter activity. Additionally, more research is needed to determine the potential therapeutic applications of DPT, including its use in the treatment of epilepsy and depression. Finally, more studies are needed to determine the safety and toxicity of DPT, particularly in long-term use.

Synthesis Methods

DPT can be synthesized using a variety of methods, including the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1,2-dichloroethane and sodium hydroxide. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with acrylonitrile and subsequent reduction with sodium borohydride.

Scientific Research Applications

DPT has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that DPT exhibited anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Another study found that DPT exhibited antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression.

properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-7-9-10-8(12-7)11-5-3-2-4-6-11;/h2-3H,4-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXERMZRBRNFOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC=CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

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